![molecular formula C12H11NO2 B180422 Methyl 2-methylquinoline-6-carboxylate CAS No. 108166-01-4](/img/structure/B180422.png)
Methyl 2-methylquinoline-6-carboxylate
Overview
Description
“Methyl 2-methylquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 2-methylquinoline-6-carboxylate” is 1S/C12H11NO2/c1-8-3-4-9-7-10 (12 (14)15-2)5-6-11 (9)13-8/h3-7H,1-2H3 . The Canonical SMILES is CC1=NC2=C (C=C1)C=C (C=C2)C (=O)OC .Physical And Chemical Properties Analysis
“Methyl 2-methylquinoline-6-carboxylate” is a solid at room temperature . It has a molecular weight of 201.22 g/mol . The compound has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, which include “Methyl 2-methylquinoline-6-carboxylate”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity. They are being studied for their effectiveness against various types of cancer .
Antioxidant Activity
Quinoline compounds have also been found to possess antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Anti-inflammatory Activity
These compounds have shown anti-inflammatory properties, making them potentially useful in treating conditions characterized by inflammation .
Antimalarial Activity
Quinoline and its derivatives have been used in the development of antimalarial drugs .
Anti-SARS-CoV-2 Activity
Research has indicated that quinoline derivatives may have potential in the treatment of SARS-CoV-2, the virus that causes COVID-19 .
Antituberculosis Activity
Quinoline compounds have demonstrated antituberculosis activities, making them a potential candidate for the development of new antituberculosis drugs .
Industrial Chemistry
In addition to their medicinal applications, quinoline and its derivatives also have applications in industrial chemistry .
Safety and Hazards
“Methyl 2-methylquinoline-6-carboxylate” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mechanism of Action
Target of Action
Methyl 2-methylquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in the fields of industrial and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to a range of effects . The specific interactions of Methyl 2-methylquinoline-6-carboxylate with its targets would need further investigation.
Biochemical Pathways
Quinoline and its derivatives have been reported to have substantial biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is reported to be a solid at room temperature, with a molecular weight of 20122 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Quinoline derivatives have been reported to have substantial biological activities , suggesting that they may have a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Methyl 2-methylquinoline-6-carboxylate is reported to be stable under dry, room temperature conditions .
properties
IUPAC Name |
methyl 2-methylquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSIXOOGGCSYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368012 | |
Record name | methyl 2-methylquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylquinoline-6-carboxylate | |
CAS RN |
108166-01-4 | |
Record name | methyl 2-methylquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.